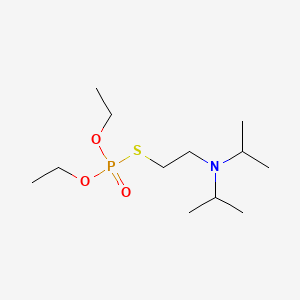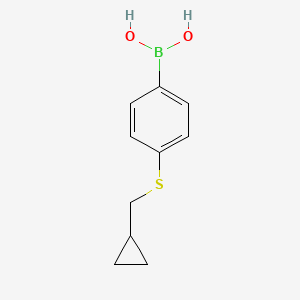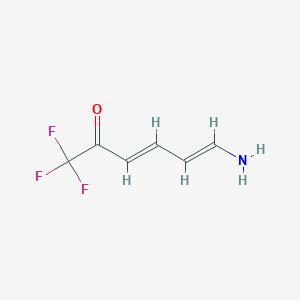
4-Chloro-6-methoxynicotinonitrile
Vue d'ensemble
Description
4-Chloro-6-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-methoxynicotinonitrile is 1S/C7H5ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-6-methoxynicotinonitrile is a solid compound . Its molecular weight is 168.58 , and its molecular formula is C7H5ClN2O .Applications De Recherche Scientifique
Synthesis of Herbicidal Ionic Liquids
4-Chloro-6-methoxynicotinonitrile: has been utilized in the synthesis of herbicidal ionic liquids. These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate anion and are synthesized with various substitutions on the phenoxyethylammonium group. The herbicidal activity of these compounds has been tested under greenhouse conditions, showing potential as effective plant protection agents .
Molluscicidal Activity Against Land Snails
Research has been conducted on the design and synthesis of nicotinonitrile derivatives from 4-Chloro-6-methoxynicotinonitrile to assess their molluscicidal activity against land snails. These studies include the characterization of the compounds and evaluation of their toxicity effects, providing insights into new potential pesticides .
Fluorescent Material Synthesis
The compound has been used to synthesize materials with blue fluorescence properties. These materials exhibit thermal stability up to 300ºC and have potential applications in the development of fluorescent dyes and sensors .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-6-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUHIOALPSVHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxynicotinonitrile | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


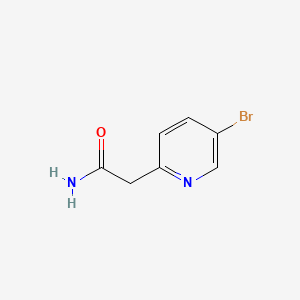
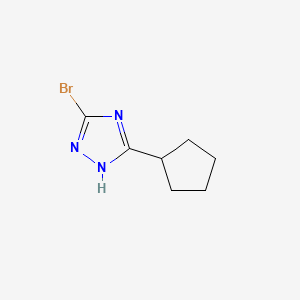
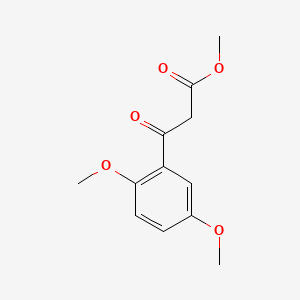
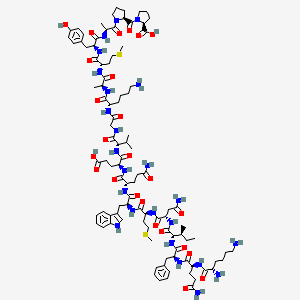
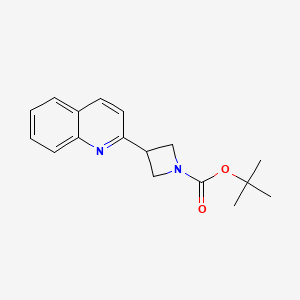
![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

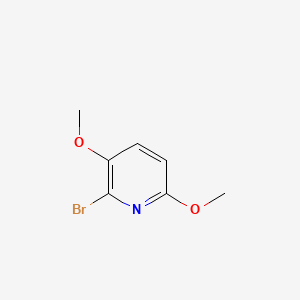
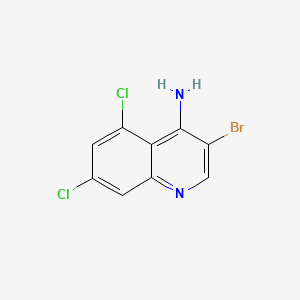
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)
